![molecular formula C19H28N4O2 B7571759 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide](/img/structure/B7571759.png)
3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide, also known as OPI-155, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. OPI-155 belongs to the class of compounds known as positive allosteric modulators of GABA-A receptors.
Mechanism of Action
3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide acts as a positive allosteric modulator of GABA-A receptors. GABA-A receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide enhances the binding of GABA to GABA-A receptors, leading to an increase in the inhibitory effects of GABA. This results in anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide has been shown to have several biochemical and physiological effects. It enhances the binding of GABA to GABA-A receptors, leading to an increase in the inhibitory effects of GABA. This results in a decrease in neuronal excitability, leading to anxiolytic, sedative, and anticonvulsant effects. 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide has also been found to increase the release of dopamine in the nucleus accumbens, which may contribute to its potential in the treatment of alcohol use disorder and opioid use disorder.
Advantages and Limitations for Lab Experiments
One advantage of 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide is that it has been extensively studied for its potential therapeutic applications. This means that there is a significant amount of data available on its pharmacological effects and mechanisms of action. Additionally, 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide has been found to have a high affinity for GABA-A receptors, which may make it a more effective therapeutic agent than other compounds in its class.
One limitation of 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide is that it has not yet been approved for clinical use. This means that further research is needed to determine its safety and efficacy in humans. Additionally, 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide has been found to have sedative effects, which may limit its use in some therapeutic applications.
Future Directions
There are several future directions for the study of 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide. One direction is the further investigation of its potential in the treatment of alcohol use disorder and opioid use disorder. Another direction is the development of more selective and potent compounds that target specific subtypes of GABA-A receptors. Additionally, the safety and efficacy of 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide in humans need to be further studied to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide involves several steps. The first step involves the reaction of 1-phenylethylamine with 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylic acid to form the intermediate compound 4-(2-oxoimidazolidin-1-yl)piperidin-1-yl)-N-(1-phenylethyl)propanamide. This intermediate is then reacted with 3-bromopropanoic acid to yield the final product, 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide.
Scientific Research Applications
3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, sedative, and anticonvulsant properties. 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide has also been shown to enhance the effects of benzodiazepines, which are commonly used as anxiolytics and sedatives. Additionally, 3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide has been found to have potential in the treatment of alcohol use disorder and opioid use disorder.
properties
IUPAC Name |
3-[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]-N-(1-phenylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-15(16-5-3-2-4-6-16)21-18(24)9-13-22-11-7-17(8-12-22)23-14-10-20-19(23)25/h2-6,15,17H,7-14H2,1H3,(H,20,25)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYAINQCLUXUTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCN2CCC(CC2)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.